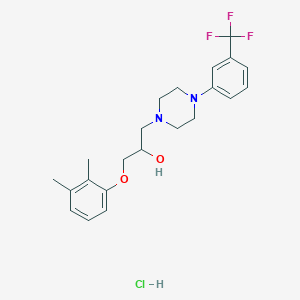
1-(2,3-Dimethylphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H28ClF3N2O2 and its molecular weight is 444.92. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dimethylphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dimethylphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Solubility and Partitioning in Biologically Relevant Solvents
A study by Volkova, Levshin, and Perlovich (2020) on a novel potential antifungal compound (related to the triazole class) provides insights into its solubility thermodynamics and partitioning processes in biologically relevant solvents, such as buffer solutions and alcohols. This research could offer a foundational understanding of how similar compounds, including the one of interest, might behave in various solvents, which is critical for their application in scientific research and medicinal chemistry (Volkova, Levshin, & Perlovich, 2020).
Neuroprotective Potential for Alzheimer's Disease
Another study on dimethyl-carbamic acid derivatives, specifically targeting neuroprotection for Alzheimer's disease treatment, evaluated the inhibition of acetylcholinesterase activity and neuroprotection against toxicity. This suggests that compounds with similar structural components might also have potential applications in neuroprotective strategies, offering insights into their therapeutic value beyond their primary known functions (Lecanu et al., 2010).
Synthetic Approaches and Antidepressant Activities
A study by Kumar et al. (2017) on the synthesis and pharmacological evaluation of novel derivatives related to piperazine showcases the antidepressant activities through behavioral tests. Although not directly applicable, this highlights the importance of structural modifications in affecting biological activities, which could be relevant for further modifications and applications of the compound (Kumar et al., 2017).
Antibacterial and Pharmacological Properties
Research into the synthesis, antibacterial activities, and pharmacological properties of temafloxacin hydrochloride enantiomers by Chu et al. (1991) underlines the significance of stereochemistry in the biological activity of compounds. This information can be instrumental in designing and synthesizing enantiomerically pure versions of similar compounds for specific scientific applications (Chu et al., 1991).
Antifungal Activity and Molecular Docking
A study on new azoles with antifungal activity by Chai et al. (2011) through design, synthesis, and molecular docking demonstrates the process of discovering compounds with excellent activities against human pathogenic fungi. This process, including computational docking, is crucial for understanding the interaction between compounds and biological targets, offering a pathway to explore the antifungal potential of related compounds (Chai et al., 2011).
特性
IUPAC Name |
1-(2,3-dimethylphenoxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N2O2.ClH/c1-16-5-3-8-21(17(16)2)29-15-20(28)14-26-9-11-27(12-10-26)19-7-4-6-18(13-19)22(23,24)25;/h3-8,13,20,28H,9-12,14-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZDTTGIXXPUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

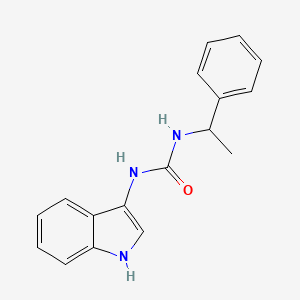
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide](/img/structure/B2707521.png)
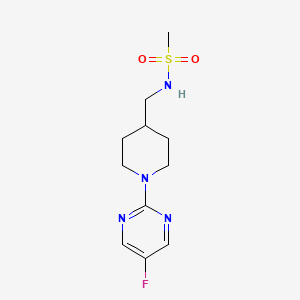
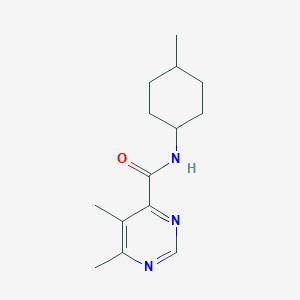
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2707525.png)
![N-[2-(2-Fluorophenoxy)pyrimidin-5-YL]-2-phenoxypropanamide](/img/structure/B2707526.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2707527.png)
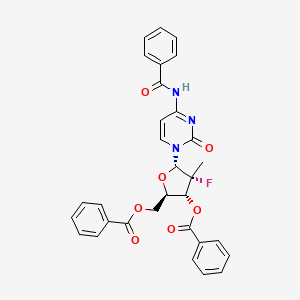
![2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2707532.png)
![1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2707533.png)


![(E)-2-((4-(dimethylamino)-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2707538.png)
